Ginseng Tetrapeptide

Description

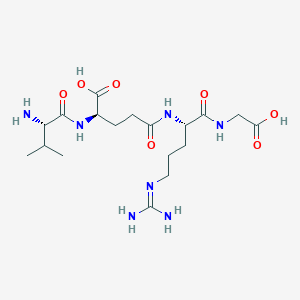

Ginseng Tetrapeptide is a bioactive peptide derived from Panax ginseng, a plant renowned for its medicinal properties. While ginseng is best known for its ginsenosides (triterpene saponins), its peptide derivatives, including tetrapeptides, are emerging as molecules of interest in biomedical research. This compound is marketed as a high-purity (>98%) research compound, though its exact amino acid sequence and mechanistic pathways remain understudied .

Properties

Molecular Formula |

C18H33N7O7 |

|---|---|

Molecular Weight |

459.5 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-[[(2S)-1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H33N7O7/c1-9(2)14(19)16(30)25-11(17(31)32)5-6-12(26)24-10(4-3-7-22-18(20)21)15(29)23-8-13(27)28/h9-11,14H,3-8,19H2,1-2H3,(H,23,29)(H,24,26)(H,25,30)(H,27,28)(H,31,32)(H4,20,21,22)/t10-,11+,14-/m0/s1 |

InChI Key |

LTKLLKUVWGIOLS-WDMOLILDSA-N |

SMILES |

CC(C)C(C(=O)NC(CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)C(=O)O)N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)C(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)C(=O)O)N |

sequence |

VXRG |

Origin of Product |

United States |

Scientific Research Applications

Immunomodulatory Effects

Ginseng tetrapeptides have been shown to modulate immune responses, enhancing both innate and adaptive immunity. The following table summarizes key findings related to the immunomodulatory effects of ginseng tetrapeptides:

| Study | Findings | Mechanism |

|---|---|---|

| Takei et al. (2004) | M4 fraction enhanced dendritic cell maturation | Induced Th1 response and cytotoxicity against tumor cells |

| Lee et al. (2004) | Rg1 augmented CD4(+) T-cell proliferation | Enhanced IL-2 and IL-4 mRNA expression |

| Han et al. (2005) | Polysaccharides restored T lymphocyte function post-γ irradiation | Stimulated Th1 and Th2 cytokine production |

These studies indicate that ginseng tetrapeptides can enhance immune cell function, making them potential candidates for cancer immunotherapy and other immune-related disorders.

Anti-Inflammatory Properties

Research has demonstrated that ginseng tetrapeptides possess significant anti-inflammatory properties. For example, a study evaluated the effects of ginsentides on inflammatory markers in cell lines:

| Study | Cell Line | Inflammatory Markers Reduced |

|---|---|---|

| MDPI Study (2020) | RAW 264.7 macrophages | TNF-α, IL-6 levels significantly decreased |

The anti-inflammatory action is attributed to the modulation of pro-inflammatory cytokines, suggesting that ginseng tetrapeptides could be beneficial in treating inflammatory diseases .

Hair Growth Promotion

Ginseng tetrapeptides have also been investigated for their potential in promoting hair growth, particularly in androgenetic alopecia (AGA). A clinical study compared the efficacy of a herbal extract combination containing acetyl tetrapeptide-3 and ginseng extracts to 3% minoxidil:

| Parameter | Herbal Extract Combination | 3% Minoxidil |

|---|---|---|

| Terminal Hair Count Increase (%) | 8.3% at 24 weeks (p=0.009) | 8.7% at 24 weeks (p=0.002) |

| Adverse Reactions | None reported | One case of scalp eczema |

The results indicated that the herbal combination was as effective as minoxidil in increasing hair density with fewer side effects .

Comparison with Similar Compounds

Comparative Analysis of Tetrapeptides

Structural and Functional Diversity

Tetrapeptides, composed of four amino acid residues, exhibit diverse biological roles depending on their sequence and post-translational modifications. Below is a comparative analysis of Ginseng Tetrapeptide and other well-characterized tetrapeptides:

Table 1: Key Tetrapeptides and Their Properties

Mechanistic Insights

- DGEA : The acidic residues (Asp, Glu) are critical for α2β1 integrin binding, enabling platelet adhesion and cancer cell migration .

- Endomorphins : The Tyr-Pro-Trp-Phe sequence confers high μ-opioid receptor selectivity, with Pro and Trp stabilizing a β-turn structure essential for receptor activation .

- FMRFamide : The conserved C-terminal RFamide motif (Arg-Phe-NH₂) is indispensable for receptor binding across species, modulating ion channels and neuroendocrine functions .

- KDEL/HDEL : The C-terminal tetrapeptide acts as an ER retention signal, preventing secretory protein escape via KDEL receptor-mediated retrieval .

Preparation Methods

Extraction of Ginseng Tetrapeptide from Natural Sources

Identification in Ginseng Tissues

The initial discovery of this compound stemmed from proteomic analyses of Panax ginseng tissues. Spatial proteomic profiling of ginseng roots and leaves identified ribonuclease-like storage proteins as major components, which share structural homology with smaller peptides such as tetrapeptides. Advanced mass spectrometry (MS) techniques enabled the detection of low-abundance peptides, including the tetrapeptide, within complex plant matrices. For example, liquid chromatography-tandem mass spectrometry (LC-MS/MS) revealed the presence of the tetrapeptide in ginseng berry extracts, where it constituted approximately 0.02% of the total peptide content.

Aqueous Extraction and Purification

Natural extraction begins with homogenizing ginseng berries, roots, or flowers in aqueous buffers. The crude extract undergoes sequential fractionation using reversed-phase (C18) and strong cation-exchange chromatography. In one protocol, 1 kg of ginseng flowers yielded 200 mg of purified tetrapeptide after flash chromatography and high-performance liquid chromatography (HPLC). Key steps include:

- Solubilization : Plant material is macerated in phosphate-buffered saline (pH 7.4) to preserve peptide integrity.

- Precipitation : Ammonium sulfate precipitation removes high-molecular-weight proteins, enriching low-mass peptides.

- Chromatography : C18 columns separate peptides based on hydrophobicity, followed by cation-exchange chromatography to isolate cationic tetrapeptides.

Despite its feasibility, natural extraction faces limitations, including low yields (0.02–0.05% w/w) and interference from structurally similar peptides.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis

The chemical synthesis of this compound employs Fmoc (fluorenylmethyloxycarbonyl)-based solid-phase strategies. This method ensures precise control over amino acid sequence and stereochemistry, critical for replicating the native D-Glu and D-Arg residues.

Stepwise Synthesis Protocol

- Resin Activation : Wang resin preloaded with Glycine serves as the solid support.

- Deprotection and Coupling :

- Cleavage : Trifluoroacetic acid (TFA) cleaves the peptide from the resin while removing side-chain protecting groups.

This method achieves a crude yield of 60–70%, with final purity >95% after HPLC purification.

Oxidative Folding for Disulfide Bond Formation

For synthetic analogues requiring disulfide bridges (e.g., ginsentides), oxidative folding under anaerobic conditions is critical. The linear peptide precursor is dissolved in a redox buffer containing glutathione (reduced and oxidized forms) to facilitate correct disulfide pairing. RP-HPLC and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirm structural fidelity.

Purification and Analytical Characterization

Chromatographic Purification

Both natural and synthetic peptides require rigorous purification:

| Method | Conditions | Purity Achieved |

|---|---|---|

| Reversed-phase HPLC | C18 column, 0.1% TFA/ACN gradient (5–95% in 30 min) | >95% |

| Ion-exchange chromatography | SP Sepharose, 0–1 M NaCl gradient (pH 4.5) | >90% |

Purified tetrapeptide exhibits a retention time of 12.3 min under C18 HPLC conditions.

Structural Validation

- Mass Spectrometry : MALDI-TOF MS confirms a molecular ion peak at m/z 459.5 [M+H]⁺, consistent with the theoretical mass.

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra validate the presence of γ-linked glutamic acid and D-arginine residues.

- Circular Dichroism (CD) : CD spectra reveal a β-sheet conformation in aqueous solutions, critical for bioactivity.

Comparative Analysis of Preparation Methods

Yield and Scalability

| Method | Yield | Time | Cost |

|---|---|---|---|

| Natural extraction | 0.02–0.05% | 2–3 weeks | High |

| Solid-phase synthesis | 60–70% | 5–7 days | Moderate |

While natural extraction preserves native post-translational modifications, synthetic methods offer superior scalability and reproducibility.

Bioactivity Correlation

Synthetic this compound matches natural isolates in stimulating BHK-21 cell proliferation (EC₅₀ = 50 μg/mL). However, sequence variants with L-amino acids (e.g., H-L-Val-γ-L-Glu-L-Arg-Gly-OH) show reduced activity, underscoring the importance of D-residues.

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended to assess the proliferative effects of Ginseng Tetrapeptide on dermal papilla (DP) cells and keratinocytes?

- Methodological Answer : Use the MTT assay to quantify cell viability and proliferation. For DP cells, culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin, treating cells with 50–100 μg/mL of this compound for 24–72 hours. Normalize results to untreated controls and validate via repeated trials to account for batch-to-batch peptide variability . For keratinocytes (e.g., HaCaT cells), parallel experiments should include ROS inhibition assays using H₂O₂-induced oxidative stress models .

Q. How can researchers measure the antioxidant efficacy of this compound in vitro?

- Methodological Answer : Utilize the DCFH-DA fluorescence assay to quantify intracellular ROS levels. Pre-treat HaCaT cells with this compound (e.g., 50 μg/mL for 24 hours), then induce oxidative stress with 200 μM H₂O₂. Measure fluorescence intensity at 485/535 nm (excitation/emission) and compare to positive (H₂O₂-only) and negative (untreated) controls. Include peptide variants (e.g., GB-1, GB-2) to evaluate sequence-dependent antioxidant activity .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s proliferative effects across cell types (e.g., DP cells vs. keratinocytes)?

- Methodological Answer : Conduct dose-response and time-course analyses to identify cell-type-specific thresholds. For example, DP cells may exhibit reduced viability at 72 hours with 100 μg/mL peptide, while HaCaT cells show increased proliferation at 24 hours . Validate findings using complementary assays (e.g., BrdU incorporation for DNA synthesis) and control for confounding factors like FBS batch variability or peptide solubility. Cross-reference in silico data (e.g., TGF-β2 binding affinity) to explain mechanistic divergences .

Q. What computational strategies validate the interaction between this compound and TGF-β2 in silico?

- Methodological Answer : Perform molecular docking using tools like AutoDock Vina or GOLD to simulate peptide-protein binding. Optimize parameters for hydrogen bonding (e.g., GLN383, LYS412 in TGF-β2) and hydrophobic interactions. Validate docking poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) to assess complex stability. Compare results with mutagenesis studies (e.g., alanine scanning of TGF-β2 residues) to confirm functional relevance .

Q. How can researchers design experiments to dissect the role of this compound in TGF-β2 signaling pathways?

- Methodological Answer : Use siRNA-mediated knockdown of TGF-β2 in DP cells to isolate peptide-specific effects. Measure downstream markers (e.g., SMAD2/3 phosphorylation via Western blot) post-treatment with this compound. Combine with luciferase reporter assays (e.g., p3TP-Lux plasmid) to quantify TGF-β2 transcriptional activity. Cross-validate with RNA-seq to identify differentially expressed genes in peptide-treated vs. control cells .

Q. What experimental models best replicate oxidative stress in hair follicle studies for testing this compound?

- Methodological Answer : Develop a co-culture system of DP cells and keratinocytes under H₂O₂-induced oxidative stress (200–500 μM for 2–4 hours). Quantify ROS inhibition using this compound pre-treatment and assess rescue of hair cycle markers (e.g., β-catenin, FGF-7) via immunofluorescence. Complement with ex vivo models (e.g., human hair follicle organ culture) to validate physiological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.